Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
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Overview
Description
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate is a chemical compound with the molecular formula C16H28N2O10 and a molecular weight of 408.41 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate typically involves the reaction of ethyl 2-bromoacetate with 3-aminooxetane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with oxalic acid to form the hemioxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
- Ethyl 2-(3-methyloxetan-3-yl)acetate
- Ethyl 2-(3-chlorooxetan-3-yl)acetate
Uniqueness
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hemioxalate salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
1523618-27-0 |
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Molecular Formula |
C9H15NO7 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid |
InChI |
InChI=1S/C7H13NO3.C2H2O4/c1-2-11-6(9)3-7(8)4-10-5-7;3-1(4)2(5)6/h2-5,8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
WXOGOQDFXYCCOY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(COC1)N.CCOC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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